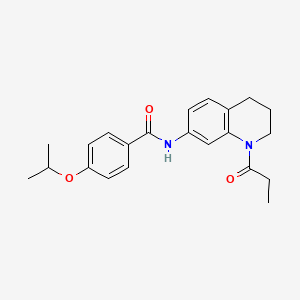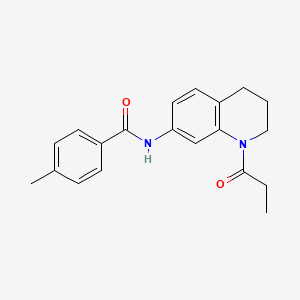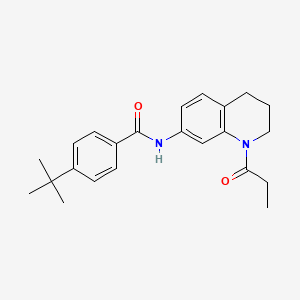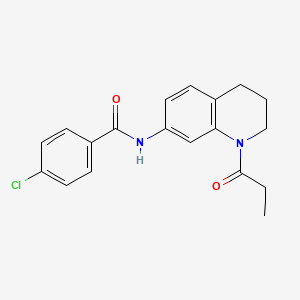
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as PPTQ, is a novel small molecule that has recently been developed for use in scientific research. PPTQ has a wide range of potential applications due to its unique chemical structure and properties.
Mécanisme D'action
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide acts as an agonist at G-protein coupled receptors. When 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide binds to the receptor, it causes a conformational change in the receptor that activates the G-protein. The activated G-protein then interacts with other intracellular proteins, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide depend on the type of G-protein coupled receptor it binds to. In general, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can activate a variety of G-proteins, leading to a variety of biochemical and physiological effects. For example, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can activate G-proteins that are involved in the regulation of cell growth and differentiation, cell migration, and cell death. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can activate G-proteins that are involved in the regulation of neurotransmitter release, as well as the regulation of hormone release.
Avantages Et Limitations Des Expériences En Laboratoire
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a small molecule, which makes it easy to handle and store. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is also relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are a few limitations to the use of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a relatively new molecule, and its mechanism of action is not yet fully understood. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not as potent as some other G-protein agonists, which limits its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. One potential application is the development of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide-based drugs for the treatment of diseases. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could also be used to study the effects of drugs on the central nervous system and immune system. In addition, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could be used to study the effects of drugs on cancer cells. Finally, 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could be used to study the structure and dynamics of membrane proteins.
Méthodes De Synthèse
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized through a process known as the Diels-Alder reaction. This reaction involves the reaction of a diene, such as cyclopentadiene, with an alkene, such as 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl, to form a cyclohexene ring. The cyclohexene ring is then reacted with propan-2-yloxybenzamide to form 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane.
Applications De Recherche Scientifique
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a range of potential applications in scientific research. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used as a fluorescent probe to study the structure and dynamics of membrane proteins, as a tool to study the mechanism of action of G-protein coupled receptors, and as a tool to study the effects of drugs on cell signaling pathways. 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on cancer cells.
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-16-7-10-18(14-20(16)24)23-22(26)17-8-11-19(12-9-17)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQITNTYARVKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














